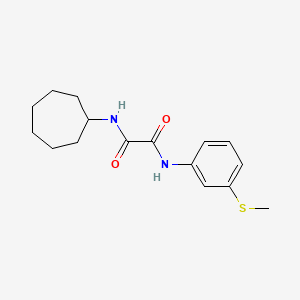

N1-cycloheptyl-N2-(3-(methylthio)phenyl)oxalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

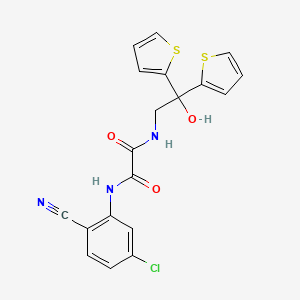

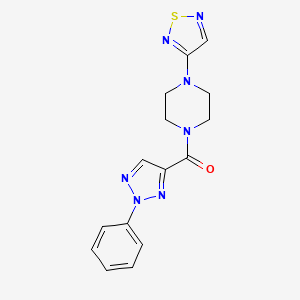

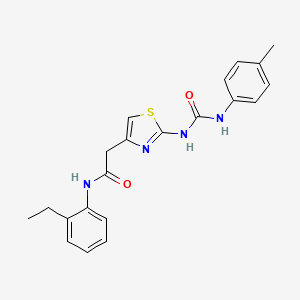

Molecular Structure Analysis

The molecular structure of N1-cycloheptyl-N2-(3-(methylthio)phenyl)oxalamide can be analyzed using computational methods like Gaussian software and the density functional theory (DFT) method . These techniques can help obtain the optimized structure and the minimum energy conformation of the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of N1-cycloheptyl-N2-(3-(methylthio)phenyl)oxalamide can be analyzed using various experimental and computational techniques . These include FT-IR, FT-Raman, NMR, and UV− vis spectral methods, as well as density functional theory (DFT) and Gaussian software .科学的研究の応用

Polyamine Analogue in Antitumor Activity

Polyamine analogues, such as N1-ethyl-N11-[(cycloheptyl)methyl]-4,8,-diazaundecane, have demonstrated significant antitumor activities by inducing programmed cell death (PCD) through the superinduction of the polyamine catabolic enzyme spermidine/spermine N1-acetyltransferase (SSAT) in sensitive cell types. This process suggests a potential mechanism for selective cytotoxic activity, possibly applicable to N1-cycloheptyl-N2-(3-(methylthio)phenyl)oxalamide derivatives (Ha et al., 1997).

Synthesis of Dipeptide Mimetics

Dipeptide mimetics, including structures similar to N1-cycloheptyl-N2-(3-(methylthio)phenyl)oxalamide, have been synthesized through CuI-catalyzed coupling reactions. These compounds, such as 1,5-benzothiazepine dipeptide mimetics, are of interest for their potential biological activities, including as enzyme inhibitors or receptor ligands (Gan & Ma, 2009).

Reactivity and Bonding Studies

Studies on compounds with similar structural features, like triphenylphosphonium ylide derivatives, explore the transition from ionic to covalent bonding, which is crucial for understanding the reactivity and potential applications of oxalamide derivatives in organic synthesis and material science (Naya & Nitta, 2002).

Electrophilic Activation for Nucleophilic Additions

Oxadiazolium bromides, including compounds with structural motifs similar to N1-cycloheptyl-N2-(3-(methylthio)phenyl)oxalamide, show high electrophilic activation, making them targets for nucleophilic additions. These reactions have been utilized in the synthesis of diverse heterocyclic compounds, indicating potential applications in synthetic organic chemistry (Il’in et al., 2018).

Novel Synthetic Methodologies

The development of new synthetic approaches for N-(2-carboxyaryl)-N2-(aryl or H)oxalamides from oxirane derivatives demonstrates the versatility of oxalamide and related structures in organic synthesis. These methodologies could be adapted for the synthesis of compounds with specific functional groups, such as N1-cycloheptyl-N2-(3-(methylthio)phenyl)oxalamide, for various applications in medicinal chemistry and drug discovery (Mamedov et al., 2016).

特性

IUPAC Name |

N-cycloheptyl-N'-(3-methylsulfanylphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O2S/c1-21-14-10-6-9-13(11-14)18-16(20)15(19)17-12-7-4-2-3-5-8-12/h6,9-12H,2-5,7-8H2,1H3,(H,17,19)(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLOAKKAQQFLNKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1)NC(=O)C(=O)NC2CCCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(6-methylbenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2463619.png)

![Methyl 2-{[2-(2,5-dichloro-3-thienyl)-2-(hydroxyimino)ethyl]sulfanyl}benzenecarboxylate](/img/structure/B2463625.png)

![N-[(5-bromothiophen-2-yl)methyl]prop-2-en-1-amine](/img/structure/B2463627.png)

![Methyl 3-(2-(2,4-dichlorophenoxy)acetamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2463637.png)

![Tert-butyl 4-(2-{3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamido}ethyl)piperazine-1-carboxylate](/img/structure/B2463641.png)